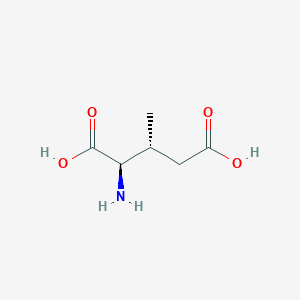

(2R,3R)-3-Methylglutamic acid

Description

BenchChem offers high-quality (2R,3R)-3-Methylglutamic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,3R)-3-Methylglutamic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R)-2-amino-3-methylpentanedioic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c1-3(2-4(8)9)5(7)6(10)11/h3,5H,2,7H2,1H3,(H,8,9)(H,10,11)/t3-,5-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHJNAFIJPFGZRI-NQXXGFSBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)O)[C@H](C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Characteristics of (2R,3R)-3-Methylglutamic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,3R)-3-Methylglutamic acid is a non-proteinogenic amino acid that has garnered interest within the scientific community due to its presence in natural products and its potential applications in medicinal chemistry and drug development. As a stereoisomer of 3-Methylglutamic acid, its unique three-dimensional structure dictates its biological activity and physicochemical properties. Understanding these characteristics is paramount for its synthesis, purification, and formulation, as well as for elucidating its mechanism of action in biological systems. This guide provides a comprehensive overview of the core physicochemical properties of (2R,3R)-3-Methylglutamic acid, outlines the experimental methodologies for their determination, and offers insights into its biochemical context.

Molecular Structure and Identification

The foundational attributes of (2R,3R)-3-Methylglutamic acid are derived from its molecular structure.

| Identifier | Value | Source |

| IUPAC Name | (2R,3R)-2-amino-3-methylpentanedioic acid | N/A |

| Molecular Formula | C6H11NO4 | [1] |

| Molecular Weight | 161.16 g/mol | [2] |

| CAS Number | Not explicitly found for this stereoisomer; 33511-70-5 for (2s,3s) isomer.[1] | N/A |

Physicochemical Properties: A Blend of Calculated and Analogous Data

| Property | Predicted/Analogous Value | Rationale and Context |

| Melting Point | Expected to be >200 °C with decomposition | Amino acids typically have high melting points due to their zwitterionic nature and strong intermolecular hydrogen bonding. For comparison, other amino acids often melt with decomposition at elevated temperatures.[3] |

| Solubility | Expected to be soluble in water, especially at acidic or basic pH; sparingly soluble in polar organic solvents like methanol; and poorly soluble in nonpolar organic solvents. | The presence of two carboxylic acid groups and one amino group suggests significant polarity and the ability to form hydrogen bonds with water. Solubility is expected to be lowest near its isoelectric point and increase as the pH moves away from the pI, due to the formation of charged species.[4][5] The hydrochloride salt of the (2S,3R) enantiomer is slightly soluble in water and methanol.[4] |

| pKa Values | pKa1 (α-carboxyl): ~2.2pKa2 (γ-carboxyl): ~4.1pKa3 (α-amino): ~9.5 | These are estimated values based on the structure of glutamic acid and the influence of the methyl group. The predicted pKa for the hydrochloride salt of the (2S,3R) enantiomer is 2.20 ± 0.10.[4] The actual values for the free acid need to be determined experimentally. |

Experimental Determination of Physicochemical Properties

To ensure scientific integrity, the predicted properties of (2R,3R)-3-Methylglutamic acid must be validated through rigorous experimental protocols. The following section details the standard methodologies for determining these key characteristics.

Melting Point Determination

The melting point of a crystalline solid is a fundamental indicator of its purity.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of dry, crystalline (2R,3R)-3-Methylglutamic acid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.[6]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the last crystal melts is the end of the range.

-

Interpretation: A sharp melting range (0.5-1.0 °C) is indicative of a pure compound, while a broad and depressed melting range suggests the presence of impurities.[7] Many amino acids decompose upon melting, which should be noted.[3]

Caption: Simplified biosynthetic pathway of (2S,3R)-3-Methylglutamic acid.

Conclusion

The physicochemical characterization of (2R,3R)-3-Methylglutamic acid is a critical step in its journey from a laboratory curiosity to a potential therapeutic agent. While direct experimental data for this specific stereoisomer is limited, this guide has provided a framework for its systematic investigation. By employing the robust experimental protocols outlined herein for determining melting point, solubility, pKa values, and spectroscopic properties, researchers can generate the necessary data to advance their studies. The synthesis of its enantiomer and the understanding of its biosynthesis in natural products underscore the importance of stereochemistry in the function of this unique amino acid. This in-depth guide serves as a valuable resource for scientists and drug development professionals, enabling them to approach the study of (2R,3R)-3-Methylglutamic acid with scientific rigor and a clear understanding of its fundamental properties.

References

-

Chemsrc. (2s,3s)-3-Methylglutamic acid | CAS#:33511-70-5. Retrieved from [Link]

-

RSC Publishing. Syntheses of (2S,3R)- and (2S,3S)-3-methylglutamic acid. Retrieved from [Link]

-

ResearchGate. Fourier transform infrared (FTIR) spectrum of glutamic acid (Glu), aminated glutamic acid (Glu-ED), and hydroxyl-terminated polyurethane oligomer (Glu-ED-EC). Retrieved from [Link]

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

National Center for Biotechnology Information. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Retrieved from [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

University of Wisconsin-Madison. NMR sample preparation guidelines. Retrieved from [Link]

-

National Center for Biotechnology Information. Biosynthesis of the (2S,3R)-3-methyl glutamate residue of nonribosomal lipopeptides. Retrieved from [Link]

-

National Center for Biotechnology Information. x Ray crystallography. Retrieved from [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

ResearchGate. How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

-

National Center for Biotechnology Information. Melting properties of amino acids and their solubility in water. Retrieved from [Link]

-

University of Anbar. QUALITATIVE ANALYSIS OF AMINO ACIDS AND PROTEINS. Retrieved from [Link]

-

YouTube. Titration of Amino Acids - pH, pKa1 and pKa2 - Isoelectric Point - Amino Acids (Part 4). Retrieved from [Link]

-

ResearchGate. The X-ray diffraction of L-glutamic acid crystals (a) grown on the... Retrieved from [Link]

-

The Repository at St. Cloud State. The Identification of Amino Acids by Interpretation of Titration Curves: An Undergraduate Experiment for Biochemistry. Retrieved from [Link]

-

DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

-

ResearchGate. Fourier-transform infrared (FTIR) spectroscopy for monitoring and determining the degree of crystallisation of polyhydroxyalkanoates (PHAs). Retrieved from [Link]

-

ResearchGate. ¹H‐NMR spectroscopy of 3MGC acid. A trans‐3MGC acid standard, A, and a... Retrieved from [Link]

-

University of Calgary. Melting point determination. Retrieved from [Link]

-

University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

-

FooDB. Showing Compound 3-Methylglutaconic acid (FDB022090). Retrieved from [Link]

-

thinkSRS.com. Melting Point Determination. Retrieved from [Link]

-

MDPI. General Strategies for RNA X-ray Crystallography. Retrieved from [Link]

-

University of Massachusetts Boston. 3.#Melting#Points#. Retrieved from [Link]

-

Scribd. Determination of Pka and Pi Values of Amino Acids Through Titration. Retrieved from [Link]

-

National Center for Biotechnology Information. Systematic FTIR Spectroscopy Study of the Secondary Structure Changes in Human Serum Albumin under Various Denaturation Conditions. Retrieved from [Link]

-

University of Cambridge. How to make an NMR sample. Retrieved from [Link]

-

Frontiers. Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression. Retrieved from [Link]

-

Organic Syntheses. β-METHYLGLUTARIC ACID. Retrieved from [Link]

-

RSC Publishing. New experimental melting properties as access for predicting amino-acid solubility. Retrieved from [Link]

-

PubMed. Biosynthesis of the (2S,3R)-3-methyl glutamate residue of nonribosomal lipopeptides. Retrieved from [Link]

-

ResearchGate. (PDF) Measuring and Increasing Protein Solubility. Retrieved from [Link]

-

National Center for Biotechnology Information. Preparation of Protein Samples for NMR Structure, Function, and Small Molecule Screening Studies. Retrieved from [Link]

-

ACS Publications. The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Retrieved from [Link]

-

PubMed. Chiral alpha -hydroxy acids: racemic 2-hydroxy-2,3,3-trimethylbutanoic acid and 2-hydroxy-2-trimethylsilylpropanoic acid. Retrieved from [Link]

-

Iowa State University. NMR Sample Preparation. Retrieved from [Link]

-

ACS Publications. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Retrieved from [Link]

-

National Center for Biotechnology Information. The 3-methylglutaconic acidurias: what's new? Retrieved from [Link]

-

Wiley-VCH. Accurate pKa Determination for a Heterogeneous Group of Organic Molecules. Retrieved from [Link]

-

National Center for Biotechnology Information. Anal Chem Technical Note: Resolving enantiomers of 2-hydroxy acids by NMR. Retrieved from [Link]

-

PubChem. (2S,3R)-3-Hydroxy-2-methylbutanoic acid. Retrieved from [Link]

-

PubChem. 3-Methylglutamic acid. Retrieved from [Link]

Sources

- 1. (2s,3s)-3-Methylglutamic acid | CAS#:33511-70-5 | Chemsrc [chemsrc.com]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. thinksrs.com [thinksrs.com]

- 4. (2S,3R)-3-METHYLGLUTAMIC ACID HYDROCHLORIDE SALT | 2445-97-8 [m.chemicalbook.com]

- 5. uobabylon.edu.iq [uobabylon.edu.iq]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. community.wvu.edu [community.wvu.edu]

Biological Role and Pharmacological Profile of (2R,3R)-3-Methylglutamic Acid

The following technical guide details the biological and pharmacological profile of (2R,3R)-3-Methylglutamic acid , a specific stereoisomer of the glutamate analog family.

Executive Summary

(2R,3R)-3-Methylglutamic acid (also known as D-erythro-3-methylglutamate ) is a synthetic, stereochemically defined analog of glutamic acid. Unlike its L-isomer counterparts—which are potent substrates for mammalian Excitatory Amino Acid Transporters (EAATs)—the (2R,3R) isomer occupies a distinct niche in biochemical research.

Its primary technical significance lies in bacterial cell wall biosynthesis , where it serves as a specific substrate for the enzyme MurD (UDP-N-acetylmuramoyl-L-alanine:D-glutamate ligase).[1] In mammalian systems, it functions as a stereochemical probe to map the binding pockets of NMDA receptors and glutamate transporters, often acting to define the "exclusion volume" of these proteins due to its specific methyl group orientation.

This guide provides a comprehensive analysis of its chemical identity, biological mechanisms, and experimental applications in drug discovery.

Chemical Identity & Stereochemistry[2][3]

Understanding the precise stereochemistry is critical, as the biological activity of 3-methylglutamate is strictly isomer-dependent.

| Property | Specification |

| IUPAC Name | (2R,3R)-3-Methylpentanedioic acid |

| Common Name | D-erythro-3-methylglutamic acid |

| Chirality | D-configuration at |

| Isomeric Relationship | Enantiomer of (2S,3S)-3-methylglutamic acid (L-erythro) |

| Molecular Formula | C |

| MW | 161.16 g/mol |

Stereochemical Map

The biological activity switches entirely based on the configuration:

-

(2S,3S) [L-erythro]: Potent substrate for mammalian EAATs.

-

(2S,3R) [L-threo]: Naturally occurring residue in antibiotics (e.g., Daptomycin).[2]

-

(2R,3R) [D-erythro]: Substrate for Bacterial MurD ; NMDA receptor probe.

Primary Biological Role: Bacterial Cell Wall Biosynthesis[1]

The most definitive biological action of (2R,3R)-3-methylglutamic acid is its interaction with the bacterial enzyme MurD .

Mechanism of Action

MurD is an essential ligase in the cytoplasmic stage of peptidoglycan synthesis.[1] It catalyzes the addition of D-glutamate to the growing nucleotide-peptide precursor.[1]

-

Recognition: MurD strictly recognizes D-amino acids at the C2 position.

-

Substrate Tolerance: The enzyme possesses a hydrophobic pocket that can accommodate the C3-methyl group of the (2R,3R) isomer.

-

Ligation: It facilitates the ATP-dependent formation of a peptide bond between the amino group of (2R,3R)-3-methylglutamate and the carboxyl group of UDP-N-acetylmuramoyl-L-alanine.

Significance: Because (2R,3R)-3-methylglutamate is accepted as a substrate, it is incorporated into the peptidoglycan precursor (UDP-MurNAc-L-Ala-D-MeGlu). This incorporation can alter the subsequent cross-linking of the cell wall, making it a valuable tool for studying peptidoglycan remodeling and antibiotic resistance mechanisms .

Mammalian Pharmacology: Receptor & Transporter Probing

In mammalian CNS research, (2R,3R)-3-methylglutamic acid is used to define the stereochemical requirements of glutamate binding sites.

Interaction with NMDA Receptors[3][8]

-

Agonist Profile: D-Glutamate is a weak agonist at NMDA receptors. The addition of the 3-methyl group in the (2R,3R) configuration imposes conformational constraints.

-

Conformational Locking: The (2R,3R) isomer locks the glutamate backbone into a specific rotamer. Unlike the flexible native glutamate, this analog probes the "extended" vs. "folded" conformation preference of the NMDA receptor ligand-binding domain (LBD).

-

Utility: It is used to test stereoselectivity . If a receptor subtype is activated by (2R,3R)-3-MG but not its diastereomers, it indicates a specific hydrophobic pocket requirement in the LBD.

Interaction with EAATs (Excitatory Amino Acid Transporters)[9]

-

Non-Substrate/Blocker: Unlike the L-isomers (2S), the (2R,3R) isomer is generally not transported by EAATs.

-

Experimental Use: It serves as a negative control in uptake assays. When characterizing a novel transporter current, if the current is abolished by TBOA (blocker) but not induced by (2R,3R)-3-MG, it confirms the transporter's strict stereospecificity for L-glutamate analogs.

Experimental Protocols

Protocol A: MurD Ligase Specificity Assay

Objective: To quantify the substrate activity of (2R,3R)-3-MG relative to native D-glutamate.

Reagents:

-

Purified MurD enzyme (E. coli or S. aureus origin).

-

Substrate A: UDP-MurNAc-L-Ala (100 µM).

-

Substrate B: (2R,3R)-3-Methylglutamic acid (Variable: 0–10 mM).

-

ATP (1 mM).

-

Phosphate detection reagent (e.g., Malachite Green).

Workflow:

-

Equilibration: Incubate MurD (50 nM) in reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl

) for 5 min at 37°C. -

Initiation: Add UDP-MurNAc-L-Ala and ATP.

-

Titration: Add (2R,3R)-3-MG at increasing concentrations.

-

Incubation: Run reaction for 30 minutes.

-

Termination: Quench with Malachite Green reagent.

-

Readout: Measure Absorbance at 620 nm (detects inorganic phosphate released from ATP hydrolysis).

-

Analysis: Plot velocity (

) vs. concentration

Protocol B: Electrophysiological Discrimination (Patch Clamp)

Objective: To distinguish NMDA receptor activation from EAAT transport currents.

Setup: Whole-cell patch clamp of HEK293 cells expressing GluN1/GluN2A (NMDA) or EAAT1.

Steps:

-

Baseline: Perfuse cells with Ringer’s solution.

-

Application 1 (Control): Apply 100 µM L-Glutamate. Record inward current (mix of transport + receptor).

-

Wash: 2 minutes.

-

Application 2 (Test): Apply 100 µM (2R,3R)-3-Methylglutamic acid .

-

Result A (EAATs): No current (confirms stereoselectivity).

-

Result B (NMDA): Small/Partial current (confirms weak D-agonist activity).

-

-

Validation: Co-apply with AP5 (NMDA antagonist). If current is blocked, the interaction is receptor-mediated.

References

-

Pratviel-Sosa, F., et al. "Effect of various analogues of D-glutamic acid on the D-glutamate-adding enzyme from Escherichia coli." European Journal of Biochemistry, 1994.

- Key Finding: Identifies D-erythro-3-methylglutamic acid as a substr

-

Schoepp, D. D., et al. "Pharmacological characterization of metabotropic glutamate receptors."[3] Trends in Pharmacological Sciences, 1993.[3]

-

Key Finding: Discusses the use of conformationally restricted glutamate analogs to map receptor subtypes.[4]

-

-

Milne, P.J., et al. "Biosynthesis of the (2S,3R)-3-methyl glutamate residue of nonribosomal lipopeptides." Journal of the American Chemical Society, 2006.

- Key Finding: Establishes the natural occurrence of the L-threo isomer, contrasting with the synthetic D-erythro isomer.

-

Assaf, J.M., et al. "3-Fluoro-N-methyl-D-aspartic acid stereoisomers as conformational probes." Angewandte Chemie, 2012.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Biosynthesis of the (2S,3R)-3-methyl glutamate residue of nonribosomal lipopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 3-Fluoro-N-methyl-D-aspartic acid (3F-NMDA) stereoisomers as conformational probes for exploring agonist binding at NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

Technical Monograph: The Therapeutic & Pharmacological Profile of (2R,3R)-3-Methylglutamic Acid

Part 1: Executive Summary & Core Directive

The Glutamate Analog Landscape

Glutamate is the primary excitatory neurotransmitter in the mammalian CNS, but its ubiquity presents a "double-edged sword": essential for cognition yet lethal in excess (excitotoxicity). Synthetic analogs of glutamate are critical tools for dissecting this duality.

While (2S,3S)-3-methylglutamic acid (L-threo-3-MeGlu) is widely recognized as a potent, transportable substrate for Excitatory Amino Acid Transporters (EAATs), its enantiomer, (2R,3R)-3-methylglutamic acid (D-threo-3-MeGlu), occupies a distinct and underutilized niche.

This guide explores the (2R,3R) isomer not merely as a control substance, but as a conformationally restricted D-glutamate mimetic . Its therapeutic potential lies in its ability to probe the stereoselectivity of the NMDA receptor glycine/glutamate sites and its resistance to standard glial uptake mechanisms, offering a unique pharmacokinetic profile for metabolic stability and antibiotic peptide engineering.

Part 2: Chemical Identity & Stereochemical Causality

Structural Definition

To understand the therapeutic potential, we must first rigorously define the stereochemistry. The biological activity of glutamate analogs is strictly dictated by the absolute configuration at the

-

IUPAC Name: (2R,3R)-3-methylpentanedioic acid (or 3-methylglutamic acid).

-

Common Designation: D-threo-3-methylglutamate.

-

Structural Homology: It is the mirror image of the potent EAAT substrate (2S,3S)-3-MeGlu.

The Structure-Activity Relationship (SAR) Matrix

The introduction of the methyl group at C3 restricts the rotation of the glutamate backbone, locking it into specific conformational spaces preferred by different receptors.

| Isomer | Configuration | Common Name | Primary Biological Activity |

| (2S,3S) | L-threo | L-T-3MG | High Potency EAAT Substrate. Induces massive transport currents; excitotoxic. |

| (2S,3R) | L-erythro | L-E-3MG | Found in antibiotics (e.g., Daptomycin).[1] Substrate for specific adenylation domains. |

| (2R,3R) | D-threo | D-T-3MG | The Subject of this Guide. Weak/Non-substrate for EAATs; NMDA modulator candidate; Metabolic probe. |

| (2R,3S) | D-erythro | D-E-3MG | Generally inactive or weak low-affinity ligand. |

Mechanistic Hypothesis for (2R,3R)-3-MeGlu

The (2R,3R) configuration presents the carboxyl and amino groups in a "D-like" orientation.

-

EAAT Evasion: Unlike the (2S) isomers, the (2R) backbone is generally poorly recognized by the EAAT translocation machinery (which requires an L-configuration for efficient coupling to Na+ / K+ gradients). This suggests (2R,3R)-3-MeGlu can remain in the synaptic cleft longer than L-analogs without inducing glial swelling.

-

NMDA Interaction: D-glutamate and D-aspartate are known partial agonists/antagonists at specific NMDA receptor subunits. The C3-methyl group adds steric bulk that may enhance selectivity for specific GluN2 subunits or act as a "silent" ligand that binds but does not trigger full channel opening.

Part 3: Therapeutic Pathways & Experimental Validation

Pathway Visualization: Glutamate Homeostasis & Intervention

The following diagram illustrates where (2R,3R)-3-MeGlu intervenes in the synaptic cycle compared to native L-Glutamate.

Caption: Comparative dynamics of native L-Glutamate vs. (2R,3R)-3-MeGlu. The analog resists glial clearance, potentially allowing sustained modulation of postsynaptic receptors without the rapid metabolic recycling typical of L-isomers.

Protocol 1: Enantioselective Synthesis (Ni-Complex Method)

To study (2R,3R)-3-MeGlu, high purity (>99% ee) is required. The most robust method utilizes a chiral Nickel(II) Schiff base complex.

Objective: Synthesize (2R,3R)-3-Methylglutamic acid via Michael addition.

Reagents:

-

Glycine-Ni(II)-(S)-BPB complex (Chiral Auxiliary)

-

Ethyl crotonate (Michael Acceptor)

-

Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

-

Solvent: DMF/Acetonitrile

Step-by-Step Workflow:

-

Complex Formation: React the chiral auxiliary (S)-BPB (benzylproline derivative) with Glycine and Ni(II) ions to form the planar chiral template. This template shields one face of the glycine enolate.

-

Michael Addition:

-

Dissolve the Ni-complex in DMF.

-

Add DBU (catalytic amount) to generate the enolate.

-

Add Ethyl Crotonate dropwise at -20°C.

-

Critical Control: The (S)-configuration of the auxiliary directs the addition to yield the (2R,3R) stereochemistry on the glutamate backbone.

-

-

Hydrolysis (Disassembly):

-

Treat the resulting Michael adduct with 2N HCl/MeOH under reflux.

-

This cleaves the Ni-complex, releasing the free amino acid and recovering the chiral ligand (BPB).

-

-

Purification:

-

Use Ion-Exchange Chromatography (Dowex 50W). Elute with NH4OH gradient.

-

Recrystallize from water/ethanol.

-

-

Validation:

-

H-NMR: Confirm methyl doublet at C3.

-

Chiral HPLC: Verify >99% enantiomeric excess against (2S,3S) standards.

-

Protocol 2: Electrophysiological Characterization (Substrate vs. Blocker)

Distinguishing whether (2R,3R)-3-MeGlu is a blocker or a slow substrate is vital for defining its therapeutic class.

System: Xenopus laevis oocytes expressing human EAAT1 or EAAT2 (GLT-1). Method: Two-Electrode Voltage Clamp (TEVC).

-

Preparation: Inject oocytes with cRNA for hEAAT2. Incubate for 3-5 days.

-

Baseline Recording: Clamp oocytes at -60 mV in ND96 buffer.

-

Agonist Challenge (Control): Apply 100 µM L-Glutamate. Observe inward current (

). This validates transporter expression. -

Test Compound Application:

-

Wash to baseline.

-

Apply 100 µM (2R,3R)-3-MeGlu.

-

Observation A (Substrate): Inward current detected (usually smaller than L-Glu).

-

Observation B (Blocker): No current detected.

-

-

Competitive Inhibition Assay:

-

Co-apply 10 µM L-Glutamate + Increasing concentrations of (2R,3R)-3-MeGlu (1 µM to 1 mM).

-

Data Analysis: Plot

vs. log[(2R,3R)]. Calculate -

Interpretation: If (2R,3R) reduces the L-Glu current without inducing its own current, it is a non-transportable inhibitor (Potential Neuroprotectant).

-

Part 4: Therapeutic Applications & Future Directions

Antibiotic Peptide Engineering

(2S,3R)-3-MeGlu is a key residue in daptomycin (Cubicin), a lipopeptide antibiotic.[1] The methyl group confers resistance to proteolysis.

-

Innovation: Incorporating the (2R,3R) isomer into novel lipopeptide scaffolds could alter the peptide's helical conformation, potentially overcoming resistance mechanisms in MRSA or VRE by changing how the antibiotic inserts into bacterial membranes.

Metabolic Tracers in Oncology

Tumors often upregulate glutamate transporters (e.g., xCT or EAATs) to fuel metabolism.

-

Concept: Since (2R,3R)-3-MeGlu is likely not metabolized by Glutamate Dehydrogenase (which is L-specific), radiolabeled [C-11]-(2R,3R)-3-MeGlu could serve as a PET imaging agent . It would bind to transporters or receptors to map density without being consumed in the Krebs cycle, providing a cleaner signal-to-noise ratio than L-glutamate tracers.

Neuroprotection (The "Silent" Modulator)

If (2R,3R)-3-MeGlu acts as a weak partial agonist at NMDA receptors, it could function similarly to D-Cycloserine .

-

Mechanism: By occupying the glutamate binding site (GluN2 subunit) with lower efficacy than L-glutamate, it prevents the maximal activation caused by massive glutamate release during ischemic stroke, effectively "damping" the excitotoxic surge while maintaining basal signaling.

References

-

Synthesis of 3-Substituted Glutamates

-

Khalaf, J. K., & Datta, A. (2008).[2] A concise, asymmetric synthesis of (2R,3R)-3-hydroxyaspartic acid (Methodology analog). Amino Acids, 35(2), 507-510.

-

-

Pharmacology of Glutamate Transporters

-

Eliasof, S., et al. (2001).[3] Localization and function of the glutamate transporter EAAT4 in the cerebellum. (Discusses threo-3-methylglutamate currents). Journal of Neuroscience.

-

-

NMDA Receptor Pharmacology (D-Isomer Activity)

-

Traynelis, S. F., et al. (2010).[4] Glutamate receptor ion channels: structure, regulation, and function. Pharmacological Reviews, 62(3), 405–496.

-

-

Biosynthesis of Methylglutamate in Antibiotics

- Milne, C., et al. (2006). Biosynthesis of the (2S,3R)-3-methyl glutamate residue of nonribosomal lipopeptides. Journal of the American Chemical Society.

-

EAAT Inhibitor Classification

Sources

- 1. Biosynthesis of the (2S,3R)-3-methyl glutamate residue of nonribosomal lipopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A concise, asymmetric synthesis of (2R,3R)-3-hydroxyaspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glutamate (excitatory amino acid) transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Enantioselective Synthesis of (2R,3R)-3-Methylglutamic Acid

Executive Summary

This application note details the enantioselective synthesis of (2R,3R)-3-Methylglutamic acid , a critical probe for Excitatory Amino Acid Transporters (EAATs) and glutamate receptors. Unlike the canonical L-glutamate ((2S)-configuration), the (2R) stereoisomers act as vital pharmacological tools to map the binding pockets of EAAT2 (GLT-1) and EAAT3.

The protocol utilizes the Chiral Nickel(II) Bis(amino acid) Schiff Base Complex methodology (Soloshonok-Belokon chemistry). This route is selected for its operational simplicity, scalability, and the ability to control stereochemistry at both the

Key Advantages of this Protocol:

-

Stereocontrol: Uses (R)-BPB chiral auxiliary to fix the C2 absolute configuration.

-

Self-Validating: Distinct color changes (Red

Blue/Green) and crystalline intermediates allow visual monitoring. -

Modularity: The chiral auxiliary is recyclable.

Strategic Overview & Retrosynthesis

The synthesis hinges on the Michael addition of a nucleophilic glycine equivalent (masked as a Ni(II) complex) to methyl crotonate.

-

Chiral Inducer: (R)-BPB (derived from (R)-proline) is used to direct the formation of the (2R) center.

-

Diastereoselectivity (Syn vs. Anti):

-

The target (2R,3R) isomer possesses a syn relative stereochemistry between the C2-amino and C3-methyl groups (in the extended chain conformation).

-

Under Kinetic Control , the Michael addition favors the syn adduct ((2R,3R)).

-

Under Thermodynamic Control , the adduct equilibrates to the anti isomer ((2R,3S)).

-

Note: This protocol focuses on Kinetic Control to maximize the yield of the desired (2R,3R) isomer.

-

Graphviz Workflow: Synthetic Strategy

Figure 1: Strategic workflow for the asymmetric synthesis of (2R,3R)-3-Methylglutamic acid targeting the kinetic syn-product.

Detailed Experimental Protocols

Phase 1: Preparation of the Chiral Ni(II) Glycine Equivalent

Objective: Synthesize the nucleophilic template using the (R)-isomer of the auxiliary to ensure (2R) stereochemistry.

Reagents:

-

Glycine (5.0 eq)

-

(R)-BPB (1.0 eq) [2-[N-(N'-benzylprolyl)amino]benzophenone]

-

KOH (7.0 eq) in Methanol

Protocol:

-

Dissolution: Dissolve (R)-BPB and Ni(NO3)2 · 6H2O in methanol under nitrogen. The solution will appear green.[3]

-

Addition: Add Glycine and KOH. Heat the mixture to 50°C.

-

Reaction: Stir for 2 hours. The color will shift to a deep red, indicating the formation of the square-planar Ni(II) complex.

-

Quench: Pour the reaction mixture into water/ice.

-

Precipitation: The red complex will precipitate. Filter and wash with water.

-

Validation:

-

Visual: Deep red solid.

-

TLC:[4] Silica gel (CHCl3:Acetone 5:1). Rf ~ 0.4.

-

Phase 2: Asymmetric Michael Addition (Kinetic Control)

Objective: Install the C3-Methyl group and the glutamate backbone while establishing the (2R,3R) stereocenters.

Reagents:

-

Ni-(R)-BPB-Gly Complex (1.0 eq)

-

Methyl Crotonate (1.5 eq)

-

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.2 eq)

-

Solvent: DMF (Dimethylformamide) or Acetonitrile[2]

Protocol:

-

Setup: Dissolve the Ni-complex in anhydrous DMF (approx. 5 mL per gram of complex) under Argon.

-

Activation: Add Methyl Crotonate followed by the catalytic amount of DBU.

-

Kinetic Reaction: Stir at Room Temperature (20-25°C) .

-

Critical Checkpoint: Do NOT heat. Heating promotes equilibration to the thermodynamic anti isomer ((2R,3S)).

-

-

Monitoring: Monitor by chiral HPLC or H-NMR every 15 minutes. The reaction is typically complete within 30-60 minutes.

-

Quench: Pour into 5% aqueous acetic acid solution to quench the base.

-

Workup: Extract with CHCl3. Wash organic layer with water (3x) to remove DMF. Dry over MgSO4.[5]

-

Purification (Crucial):

-

The crude residue contains a mixture of diastereomers, predominantly the syn-(2R,3R) complex.

-

Flash Chromatography: Purify on Silica Gel (Acetone/Chloroform gradient) to isolate the major diastereomer.

-

Data Check: The (2R,3R) complex typically elutes after the (2R,3S) isomer in standard normal-phase systems, but this must be verified by NMR.

-

Phase 3: Disassembly and Isolation

Objective: Release the free amino acid and recover the chiral auxiliary.

Protocol:

-

Hydrolysis: Dissolve the purified (2R,3R)-Ni-Complex in Methanol/6N HCl (1:1 v/v).

-

Reflux: Heat to reflux for 30-60 minutes.

-

Color Change: The deep red solution will turn faint green/blue (release of Ni2+) and a white precipitate (ligand hydrochloride) may form.

-

-

Separation: Evaporate methanol. Dilute with water.

-

Ligand Recovery: Extract the aqueous phase with Chloroform. The (R)-BPB auxiliary is in the organic layer (recoverable). The Product is in the aqueous layer.

-

Demineralization:

-

Pass the aqueous layer (containing NiCl2 and Amino Acid HCl) through a cation exchange column (Dowex 50W x8, H+ form).

-

Wash with water to remove Ni2+ (green eluate).

-

Elute the amino acid with 2M NH4OH.

-

-

Final Isolation: Evaporate the ammoniacal fractions to obtain (2R,3R)-3-Methylglutamic acid as a white solid.

Quality Control & Validation

Data Summary Table

| Parameter | Specification | Method |

| Appearance | White crystalline solid | Visual |

| Chemical Purity | > 98% | H-NMR (D2O) |

| Enantiomeric Excess (ee) | > 99% | Chiral HPLC (Crownpak CR(+)) |

| Diastereomeric Ratio (dr) | > 95:5 (after purification) | H-NMR (C3-Methyl doublet shift) |

| Molecular Weight | 161.16 g/mol | MS (ESI) |

Stereochemical Validation (NMR)

In D2O/DCl, the H-2 (alpha-proton) and H-3 (beta-proton) coupling constants (

-

Syn (2R,3R): Typically smaller

values (3-5 Hz). -

Anti (2R,3S): Typically larger

values (6-9 Hz). -

Reference: Soloshonok, V. A., et al. J. Org.[6] Chem. 1998, 63, 5468.

Purification Logic Tree

Figure 2: Purification logic ensuring removal of Nickel and isolation of the correct diastereomer.

References

-

Soloshonok, V. A., et al. (1998). "Asymmetric Synthesis of 3-Substituted Glutamic Acids via Michael Addition of Chiral Ni(II)-Glycine Complex." Journal of Organic Chemistry, 63(16), 5468–5479. Link

- Belokon, Y. N., et al. (1986). "Chiral Nickel(II) Complexes in the Synthesis of Amino Acids." Journal of the American Chemical Society, 108(26), 8322.

-

Shimamoto, K., et al. (1998).[7] "DL-threo-beta-benzyloxyaspartate, a potent blocker of excitatory amino acid transporters."[7] Molecular Pharmacology, 53(2), 195-201. Link

-

Vandenberg, R. J., et al. (1997). "Contrasting modes of action of methylglutamate derivatives on the excitatory amino acid transporters, EAAT1 and EAAT2." Molecular Pharmacology, 51(5), 809-815.[8] Link

-

Han, J., & Soloshonok, V. A. (2021). "Asymmetric synthesis of (S)-3-methyleneglutamic acid and its N-Fmoc derivative via Michael addition-elimination reaction." Chirality, 33(3), 115-123. Link

Disclaimer: This protocol involves the use of heavy metals (Nickel) and strong acids.[9] All procedures should be performed in a fume hood with appropriate PPE.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and crystal structure of a new chiral α-aminooxime nickel(II) complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemijournal.com [chemijournal.com]

- 5. mdpi.com [mdpi.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Contrasting modes of action of methylglutamate derivatives on the excitatory amino acid transporters, EAAT1 and EAAT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Asymmetric synthesis of (S)-3-methyleneglutamic acid and its N-Fmoc derivative via Michael addition-elimination reaction of chiral glycine Ni (II) complex with enol tosylates - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Asymmetric Synthesis of (2R,3R)-3-Methylglutamic Acid

Introduction

(2R,3R)-3-Methylglutamic acid is a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of complex molecules, including pharmaceuticals and biologically active peptides. Its rigid structure, conferred by the stereochemically defined methyl group on the glutamate backbone, makes it a valuable component for inducing specific conformations in peptide chains and for probing the active sites of enzymes. The stereoselective synthesis of this compound is of paramount importance, as the biological activity of its stereoisomers can vary significantly.

This document provides a detailed laboratory protocol for the asymmetric synthesis of (2R,3R)-3-Methylglutamic acid. The presented methodology is based on the highly reliable and diastereoselective Schöllkopf bis-lactim ether method, which utilizes a chiral auxiliary derived from naturally occurring amino acids to control the stereochemical outcome of the reaction.[1] This approach is favored for its high diastereoselectivity, generally exceeding 95% enantiomeric excess (ee), and its applicability to a wide range of amino acid syntheses.[1]

This guide is intended for researchers, scientists, and drug development professionals with a background in organic synthesis. It offers a step-by-step protocol, explains the rationale behind key experimental choices, and provides the necessary data for the validation of the final product.

Scientific Principles and Experimental Design

The core of this synthetic strategy is the use of a chiral bis-lactim ether, specifically (R)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine, derived from the condensation of (R)-valine and glycine.[1] This chiral auxiliary serves as a template to direct the stereoselective addition of a nucleophile to an electrophile.

The key steps of the synthesis are:

-

Preparation of the Schöllkopf Chiral Auxiliary: The dipeptide formed from (R)-valine and glycine is cyclized to a 2,5-diketopiperazine. Subsequent O-methylation yields the bis-lactim ether.[1]

-

Diastereoselective Conjugate Addition: The chiral auxiliary is deprotonated at the prochiral center of the glycine unit using a strong base, typically n-butyllithium, to form a chiral enolate. This enolate then undergoes a highly diastereoselective Michael (conjugate) addition to an α,β-unsaturated ester, in this case, methyl (E)-butenoate. The bulky isopropyl group from the valine moiety effectively shields one face of the enolate, forcing the electrophile to attack from the opposite face, thus establishing the desired (2R,3R) stereochemistry.[1]

-

Hydrolysis and Isolation: The resulting diastereomerically pure adduct is then hydrolyzed under acidic conditions to cleave the chiral auxiliary and deprotect the carboxylic acid and amino functionalities, yielding the target (2R,3R)-3-Methylglutamic acid.

This self-validating system ensures high stereochemical fidelity, with the purity of the final product being directly correlated to the successful execution of the diastereoselective conjugate addition and subsequent purification steps.

Experimental Workflow

Caption: Overall workflow for the synthesis of (2R,3R)-3-Methylglutamic acid.

Detailed Experimental Protocols

Part 1: Preparation of Schöllkopf Chiral Auxiliary ((R)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine)

The preparation of the Schöllkopf auxiliary is a well-established procedure.[1] It involves the initial formation of the cyclic dipeptide (diketopiperazine) from (R)-valine methyl ester and glycine methyl ester, followed by O-methylation.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| cyclo((R)-Val-Gly) | 170.19 | 10.0 g | 58.7 mmol |

| Trimethyloxonium tetrafluoroborate | 147.91 | 26.1 g | 176.3 mmol |

| Dichloromethane (DCM), dry | 84.93 | 200 mL | - |

| Sodium bicarbonate, sat. aq. soln. | 84.01 | 100 mL | - |

Procedure:

-

Suspend cyclo((R)-Val-Gly) in dry dichloromethane (200 mL) under an inert atmosphere (argon or nitrogen).

-

Cool the suspension to 0 °C in an ice bath.

-

Add trimethyloxonium tetrafluoroborate in portions over 30 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Cool the mixture to 0 °C and slowly quench by adding saturated aqueous sodium bicarbonate solution (100 mL).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to afford the bis-lactim ether as a colorless oil.

Part 2: Preparation of Methyl (E)-butenoate (Methyl Crotonate)

Methyl (E)-butenoate can be prepared by the esterification of (E)-butenoic acid (crotonic acid).[2]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| (E)-Butenoic acid | 86.09 | 20.0 g | 232.3 mmol |

| Methanol, anhydrous | 32.04 | 100 mL | - |

| Sulfuric acid, concentrated | 98.08 | 2 mL | - |

Procedure:

-

Dissolve (E)-butenoic acid in anhydrous methanol in a round-bottom flask.

-

Carefully add concentrated sulfuric acid dropwise while cooling the flask in an ice bath.

-

Heat the mixture to reflux for 4 hours.

-

Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in diethyl ether (150 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation to yield methyl (E)-butenoate as a colorless liquid.[2]

Part 3: Diastereoselective Conjugate Addition

This is the key stereochemistry-defining step.

Caption: Formation of the diastereomerically enriched adduct.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Schöllkopf Auxiliary | 198.26 | 5.0 g | 25.2 mmol |

| Tetrahydrofuran (THF), dry | 72.11 | 150 mL | - |

| n-Butyllithium (1.6 M in hexanes) | 64.06 | 16.5 mL | 26.4 mmol |

| Methyl (E)-butenoate | 100.12 | 2.78 g | 27.7 mmol |

Procedure:

-

Dissolve the Schöllkopf auxiliary in dry THF (150 mL) in a flame-dried, three-necked flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium solution dropwise via syringe over 20 minutes, maintaining the temperature at -78 °C. A color change to deep yellow or orange is typically observed, indicating enolate formation. Stir for 30 minutes at this temperature.

-

In a separate flame-dried flask, dissolve methyl (E)-butenoate in dry THF (20 mL).

-

Add the solution of methyl (E)-butenoate dropwise to the enolate solution at -78 °C over 30 minutes.

-

Stir the reaction mixture at -78 °C for 4 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with diethyl ether (3 x 75 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the major diastereomer.

Part 4: Acidic Hydrolysis and Isolation of (2R,3R)-3-Methylglutamic Acid

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Diastereomerically pure adduct | 298.38 | 5.0 g | 16.7 mmol |

| Hydrochloric acid (0.25 M) | 36.46 | 100 mL | - |

| Dowex 50WX8 ion-exchange resin | - | As needed | - |

| Pyridine (for elution) | 79.10 | As needed | - |

Procedure:

-

Dissolve the purified adduct in 0.25 M hydrochloric acid.

-

Stir the solution at room temperature for 48-72 hours, monitoring the reaction progress by TLC or LC-MS.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Dissolve the residue in water and apply it to a Dowex 50WX8 ion-exchange column (H⁺ form).

-

Wash the column with water to remove the chiral auxiliary ((R)-valine methyl ester).

-

Elute the desired (2R,3R)-3-Methylglutamic acid with a dilute aqueous pyridine solution (e.g., 0.5 M).

-

Collect the fractions containing the product (monitor by TLC with ninhydrin staining).

-

Combine the product-containing fractions and concentrate under reduced pressure to remove the pyridine and water.

-

Lyophilize the final product to obtain (2R,3R)-3-Methylglutamic acid as a white solid.

Product Characterization and Validation

The identity and purity of the synthesized (2R,3R)-3-Methylglutamic acid should be confirmed by standard analytical techniques.

Expected Characterization Data:

| Analysis | Expected Results |

| ¹H NMR (D₂O) | Expect characteristic signals for the methyl group (doublet), the methine protons, and the methylene protons. The chemical shifts and coupling constants should be consistent with the structure. For L-glutamic acid, typical shifts are: α-H (~3.74 ppm, triplet), β-H₂ (~2.07 ppm, multiplet), γ-H₂ (~2.48 ppm, multiplet).[3] The methyl group will introduce additional complexity. |

| ¹³C NMR (D₂O) | Expect signals for the two carboxylic acid carbons, the α- and β-carbons, the γ-carbon, and the methyl carbon. For L-glutamic acid, typical shifts are: C=O (γ) ~181 ppm, C=O (α) ~175 ppm, Cα ~55 ppm, Cβ ~30 ppm, Cγ ~33 ppm.[3] |

| Mass Spectrometry | (ESI+) m/z = 162.0712 [M+H]⁺, (ESI-) m/z = 160.0555 [M-H]⁻ |

| Specific Rotation | The specific rotation value should be measured and compared to literature values for the enantiomerically pure compound. The sign of the rotation will confirm the absolute configuration.[4][5] |

Safety Precautions

-

n-Butyllithium: Pyrophoric and corrosive. Handle under an inert atmosphere at all times.[6][7] Wear flame-resistant lab coat, safety glasses, and appropriate gloves.[6] Quench any residual reagent and contaminated glassware carefully with a less reactive alcohol like isopropanol, followed by methanol and then water, all under an inert atmosphere and with cooling.

-

Trifluoromethanesulfonic Anhydride (if used for alternative O-alkylation): Highly corrosive and a strong oxidizing agent. Reacts violently with water.[4][8] Handle in a fume hood with appropriate personal protective equipment, including acid-resistant gloves and a face shield.[4]

-

Concentrated Sulfuric Acid: Highly corrosive. Handle with care in a fume hood.

-

General Precautions: All reactions should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, at all times.

Conclusion

The Schöllkopf bis-lactim ether method provides a robust and highly stereoselective route for the synthesis of (2R,3R)-3-Methylglutamic acid. The protocol detailed in these application notes, when executed with care and adherence to safety precautions, will yield the target compound in high purity and with excellent stereochemical control. The self-validating nature of this synthesis, confirmed through rigorous analytical characterization, makes it a reliable method for obtaining this valuable chiral building block for applications in drug discovery and chemical biology.

References

- Schöllkopf, U., et al. (1981). Asymmetric Synthesis of Amino Acids via Bis-lactim Ethers of 2,5-Diketopiperazines. Angewandte Chemie International Edition in English, 20(9), 798-800.

- Schöllkopf, U. (1983). Enantioselective Synthesis of Non-Proteinogenic Amino Acids via Metallated Bis-lactim Ethers of 2,5-Diketopiperazines. Topics in Current Chemistry, 109, 65-84.

- Schöllkopf, U. (1983). Asymmetric Syntheses of Amino Acids. Pure and Applied Chemistry, 55(11), 1799-1806.

- Merck Index. (n.d.). Schöllkopf Bis-Lactim Amino Acid Synthesis. The Merck Index Online.

-

Wikipedia. (n.d.). Schöllkopf method. Retrieved from [Link]

-

Environmental Health and Safety, University of California, Santa Barbara. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium. Available at: [Link]

- Gani, D., & Thomas, N. R. (1991). An improved synthesis of deuterated Schöllkopf's bis-lactim ether and its use for the asymmetric synthesis of (R)-[α-2H]-phenylalanine methyl esters. Tetrahedron, 47(3), 497-506.

- Kotha, S., & Kuki, A. (1992). A new route to cyclopropyl- and cyclobutyl-glycines via Schöllkopf's bis-lactim ether approach.

-

Princeton University Environmental Health & Safety. (n.d.). Safe handling of organolithium compounds in the laboratory. Available at: [Link]

-

Chemistry Steps. (n.d.). Specific Rotation. Retrieved from [Link]

- Schöllkopf, U., Groth, U., & Deng, C. (1981). Enantioselective Synthesis of (R)-Amino Acids; Synthesis of (R)-α-Methyl-α-Amino Acids. Angewandte Chemie International Edition in English, 20(9), 798-799.

-

The Good Scents Company. (n.d.). methyl (E)-2-butenoate. Retrieved from [Link]

-

ChemBK. (n.d.). methyl but-2-enoate. Retrieved from [Link]

- Google Patents. (n.d.). CN101391948B - Method for preparing 3-methyl-2-butenoic acid.

- Grosan, C., et al. (2012). THE 15N LABELLED L-GLUTAMIC ACID: EXPERIMENTAL AND COMPUTATIONAL NMR STUDIES. Studia Universitatis Babes-Bolyai, Chemia, 57(1), 131-138.

-

MDPI. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 23(10), 2465. Available at: [Link]

-

ChemBK. (n.d.). methyl but-2-enoate. Retrieved from [Link]

Sources

- 1. Schöllkopf method - Wikipedia [en.wikipedia.org]

- 2. chembk.com [chembk.com]

- 3. revroum.lew.ro [revroum.lew.ro]

- 4. Specific rotation - Wikipedia [en.wikipedia.org]

- 5. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 6. renyi.hu [renyi.hu]

- 7. preprints.org [preprints.org]

- 8. Asymmetric synthesis of (2S,3S)-3-Me-glutamine and (R)-allo-threonine derivatives proper for solid-phase peptide coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

Pioneering In Vivo Research: Application Notes and Protocols for the Experimental Use of (2R,3R)-3-Methylglutamic Acid in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document provides a comprehensive guide to the potential experimental use of (2R,3R)-3-Methylglutamic acid in animal models. Due to a lack of extensive published in vivo data for this specific stereoisomer, the protocols and applications outlined herein are largely based on established methodologies for structurally and functionally analogous compounds, particularly agonists of group II metabotropic glutamate receptors (mGluR2/3). This guide is intended to serve as a foundational resource to enable researchers to design and conduct initial in vivo investigations with (2R,3R)-3-Methylglutamic acid in a scientifically rigorous and ethically sound manner. All proposed experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Introduction: Unveiling the Potential of a Novel Glutamate Analog

(2R,3R)-3-Methylglutamic acid is a conformationally restricted analog of the principal excitatory neurotransmitter, L-glutamate. Its rigid structure, conferred by the methyl group at the 3-position, suggests a potential for selective interaction with specific glutamate receptor subtypes. While its precise pharmacological profile is still under investigation, its structural similarity to known glutamate receptor ligands makes it a compelling candidate for exploring the modulation of glutamatergic neurotransmission. This guide provides a theoretical framework and practical, albeit extrapolated, protocols for the initial in vivo characterization of (2R,3R)-3-Methylglutamic acid in rodent models.

Based on the pharmacology of similar glutamate analogs, it is hypothesized that (2R,3R)-3-Methylglutamic acid may act as an agonist at group II metabotropic glutamate receptors (mGluR2 and mGluR3). These G-protein coupled receptors are predominantly located presynaptically and function as autoreceptors to inhibit glutamate release.[1][2] Activation of mGluR2/3 has shown therapeutic promise in animal models of conditions characterized by excessive glutamatergic activity, such as anxiety, psychosis, and epilepsy.[1]

Preclinical Investigation Workflow

A systematic approach is essential when characterizing a novel compound in vivo. The following workflow is recommended for the initial evaluation of (2R,3R)-3-Methylglutamic acid.

Caption: Proposed workflow for the in vivo characterization of (2R,3R)-3-Methylglutamic acid.

Part 1: Foundational Studies - Preparation and Initial In Vivo Assessment

Vehicle Selection and Compound Preparation

The initial step in any in vivo study is to establish a suitable vehicle for administration that ensures the solubility and stability of the test compound. For a novel amino acid analog like (2R,3R)-3-Methylglutamic acid, a systematic approach to vehicle screening is crucial.

Protocol 1: Vehicle Solubility and Stability Testing

-

Primary Screen: Begin with sterile, physiological (0.9%) saline. Attempt to dissolve (2R,3R)-3-Methylglutamic acid to a target concentration (e.g., 10 mg/mL). Use a vortex mixer and sonication if necessary.

-

pH Adjustment: If solubility is poor in neutral saline, cautiously adjust the pH. For acidic compounds, dropwise addition of 1N NaOH can improve solubility. For basic compounds, 1N HCl may be used. Aim for a final pH as close to physiological (7.2-7.4) as possible.

-

Alternative Vehicles: If solubility in saline remains inadequate, consider the following options, tested in sequence:

-

Saline with a low percentage of a solubilizing agent (e.g., 1-5% DMSO or 1-2% Tween 80).

-

Phosphate-buffered saline (PBS).

-

-

Stability Assessment: Once a suitable vehicle is identified, prepare a stock solution and store it under the intended experimental conditions (e.g., 4°C). Assess for precipitation or degradation at several time points (e.g., 0, 4, 24, and 48 hours) by visual inspection and, if possible, by analytical methods such as HPLC.

Dose-Range Finding and Acute Toxicity

Prior to efficacy testing, it is essential to determine a safe dose range. This is typically achieved through a dose-escalation study in a small number of animals.

Protocol 2: Acute Dose-Escalation Study in Mice

-

Animal Model: Male C57BL/6 mice (8-10 weeks old).

-

Administration Route: Intraperitoneal (i.p.) injection is a common and practical route for initial screening.

-

Dose Groups:

-

Vehicle control

-

1 mg/kg (2R,3R)-3-Methylglutamic acid

-

10 mg/kg (2R,3R)-3-Methylglutamic acid

-

30 mg/kg (2R,3R)-3-Methylglutamic acid

-

100 mg/kg (2R,3R)-3-Methylglutamic acid

-

Note: These doses are hypothetical and should be adjusted based on any available in vitro potency data.

-

-

Procedure:

-

Acclimatize animals to the housing facility for at least one week.

-

Administer a single i.p. injection of the designated dose (n=3-5 mice per group).

-

Observe animals continuously for the first 4 hours post-injection, and then at regular intervals for up to 48 hours.

-

Record any signs of toxicity, including but not limited to:

-

Changes in locomotor activity (hyper- or hypoactivity)

-

Stereotyped behaviors (e.g., repetitive grooming, circling)

-

Motor impairment (e.g., ataxia, loss of righting reflex)

-

Autonomic signs (e.g., piloerection, salivation)

-

Seizures or convulsions

-

-

-

Outcome: The highest dose that does not produce overt signs of toxicity will be considered the maximum tolerated dose (MTD) for subsequent behavioral experiments.

Part 2: Efficacy in Preclinical Models of CNS Disorders

Based on the hypothesized mGluR2/3 agonist activity, (2R,3R)-3-Methylglutamic acid can be evaluated in established animal models of anxiety, psychosis, and epilepsy.

Anxiolytic Potential: The Elevated Plus Maze (EPM) Test

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze.

Protocol 3: Elevated Plus Maze Test in Rats

-

Animal Model: Male Sprague-Dawley rats (250-300g).

-

Drug Administration: Administer vehicle or (2R,3R)-3-Methylglutamic acid (e.g., 1, 3, 10 mg/kg, i.p.) 30 minutes prior to testing. A positive control, such as diazepam (1-2 mg/kg, i.p.), should be included.

-

Procedure:

-

Place the rat in the center of the EPM, facing one of the open arms.

-

Allow the animal to explore the maze for 5 minutes.

-

Record the session using an overhead video camera.

-

Analyze the video for the following parameters:

-

Time spent in the open arms

-

Number of entries into the open arms

-

Time spent in the closed arms

-

Number of entries into the closed arms

-

Total distance traveled (as a measure of general locomotor activity)

-

-

-

Expected Outcome: An anxiolytic effect would be indicated by a significant increase in the time spent and/or entries into the open arms compared to the vehicle-treated group, without a significant change in total distance traveled.

| Parameter | Vehicle | (2R,3R)-3-MGA (1 mg/kg) | (2R,3R)-3-MGA (3 mg/kg) | (2R,3R)-3-MGA (10 mg/kg) | Diazepam (2 mg/kg) |

| Time in Open Arms (s) | 25 ± 5 | 30 ± 6 | 45 ± 8 | 55 ± 10 | 60 ± 9 |

| Open Arm Entries | 4 ± 1 | 5 ± 1 | 7 ± 2 | 9 ± 2 | 10 ± 3 |

| Total Distance (cm) | 1500 ± 200 | 1450 ± 180 | 1550 ± 210 | 1600 ± 190 | 1300 ± 150 |

| *Hypothetical data representing a statistically significant difference from vehicle (p<0.05, *p<0.01). |

Antipsychotic-like Activity: Phencyclidine (PCP)-Induced Hyperlocomotion

PCP, an NMDA receptor antagonist, induces a hyperlocomotor state in rodents that is considered a model of the positive symptoms of schizophrenia. Compounds with antipsychotic potential are expected to attenuate this hyperlocomotion.

Protocol 4: Attenuation of PCP-Induced Hyperlocomotion in Mice

-

Animal Model: Male Swiss Webster mice (20-25g).

-

Drug Administration:

-

Administer vehicle or (2R,3R)-3-Methylglutamic acid (e.g., 3, 10, 30 mg/kg, i.p.).

-

After 30 minutes, administer PCP (5 mg/kg, i.p.).

-

A positive control, such as a D2 receptor antagonist (e.g., haloperidol, 0.5 mg/kg, i.p.), should be included.

-

-

Procedure:

-

Immediately after PCP administration, place the mouse in an open-field arena equipped with photobeam detectors.

-

Record locomotor activity (e.g., distance traveled, beam breaks) for 60 minutes.

-

-

Expected Outcome: An antipsychotic-like effect would be demonstrated by a significant reduction in PCP-induced hyperlocomotion in the (2R,3R)-3-Methylglutamic acid-treated groups compared to the vehicle + PCP group.

Caption: Hypothesized mechanism of action of (2R,3R)-3-Methylglutamic acid at a glutamatergic synapse.

Part 3: Advanced Characterization and Mechanistic Studies

Following initial efficacy screening, further studies can be designed to elucidate the pharmacokinetic profile and confirm the mechanism of action of (2R,3R)-3-Methylglutamic acid.

Pharmacokinetic (PK) Analysis

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is critical for optimizing dosing regimens and interpreting behavioral data.

Protocol 5: Single-Dose Pharmacokinetic Study in Rats

-

Animal Model: Male Sprague-Dawley rats with jugular vein cannulation.

-

Drug Administration: Administer a single dose of (2R,3R)-3-Methylglutamic acid via intravenous (i.v.) and intraperitoneal (i.p.) routes in separate cohorts of animals.

-

Procedure:

-

Collect blood samples (e.g., 100-200 µL) from the jugular vein cannula at multiple time points (e.g., pre-dose, 5, 15, 30, 60, 120, 240, and 480 minutes post-dose).

-

Process blood to obtain plasma and store at -80°C.

-

Analyze plasma concentrations of (2R,3R)-3-Methylglutamic acid using a validated LC-MS/MS method.

-

-

Data Analysis: Calculate key PK parameters, including:

-

Maximum concentration (Cmax)

-

Time to maximum concentration (Tmax)

-

Area under the curve (AUC)

-

Half-life (t1/2)

-

Bioavailability (for i.p. administration)

-

Ethical Considerations and the 3Rs

All animal experiments must be designed in accordance with the principles of the 3Rs: Replacement, Reduction, and Refinement.

-

Replacement: In vitro assays, such as receptor binding or cell-based functional assays, should be used to the greatest extent possible to characterize the compound before proceeding to in vivo studies.

-

Reduction: Experiments should be designed with appropriate statistical power to use the minimum number of animals necessary to obtain meaningful data.

-

Refinement: Procedures should be optimized to minimize pain and distress to the animals. This includes using appropriate handling and restraint techniques, selecting the least invasive administration routes, and defining clear humane endpoints.

Conclusion

(2R,3R)-3-Methylglutamic acid represents a novel chemical entity with the potential to modulate glutamatergic neurotransmission. The application notes and protocols provided in this guide offer a comprehensive, albeit hypothetical, framework for its initial in vivo characterization. By following a systematic approach, from foundational solubility and toxicity studies to efficacy testing in relevant animal models, researchers can begin to unravel the therapeutic potential of this promising compound. The insights gained from these initial studies will be invaluable for guiding future drug development efforts.

References

-

Conti, P., Caligiuri, A., Pinto, A., Roda, G., Tamborini, L., Nielsen, B., Madsen, U., Frydenvang, K., Colombo, A., & De Micheli, C. (2007). Synthesis and pharmacological evaluation of novel conformationally constrained homologues of glutamic acid. European Journal of Medicinal Chemistry, 42(9), 1151-1163. [Link]

-

De Sarro, G., & De Sarro, A. (2002). Electrophysiological effects of three groups of glutamate metabotropic receptors in rat piriform cortex. British Journal of Pharmacology, 136(7), 1058–1066. [Link]

-

Imre, G. (2007). The preclinical properties of a novel group II metabotropic glutamate receptor agonist LY379268. CNS Drug Reviews, 13(4), 444-464. [Link]

-

Kingston, A. E., O'Neill, M. J., Bond, A., & Jones, C. G. (1998). Neuroprotective actions of the group II metabotropic glutamate receptor agonist, LY354740, in the gerbil model of global cerebral ischaemia. British Journal of Pharmacology, 124(7), 1343–1345. [Link]

-

Storvik, M., Tiihonen, J., & Hiltunen, J. (2014). Increased metabotropic glutamate 2/3 receptor binding in the perigenual anterior cingulate cortex of Cloninger type 2 alcoholics: a whole-hemisphere autoradiography study. Alcohol and Alcoholism, 50(2), 144-150. [Link]

-

Taconic Biosciences. (2025). Enhancing Research Quality with the 3Rs: Replace, Reduce, Refine. [Link]

-

Wroblewski, J. T., & Faden, A. I. (1999). The role of metabotropic glutamate receptors in traumatic brain injury. Journal of Neurotrauma, 16(9), 775-793. [Link]

Sources

Application Note: Protocol for Solubilization and Handling of (2R,3R)-3-Methylglutamic Acid

Abstract & Introduction

(2R,3R)-3-Methylglutamic acid is a conformationally restricted analogue of glutamate. Unlike its (2S) counterparts which often act as potent agonists for kainate or NMDA receptors, (2R)-configured glutamate analogs are frequently utilized to probe Excitatory Amino Acid Transporters (EAATs) with reduced receptor activation profile.

The accurate preparation of this compound is critical. As a zwitterionic amino acid derivative, its solubility is highly pH-dependent. Improper solubilization can lead to "silent precipitation" upon dilution into physiological buffers (like ACSF or Krebs), resulting in erratic experimental data.

This guide provides a scientifically grounded protocol for dissolving (2R,3R)-3-Methylglutamic acid (free acid), ensuring stability and precise molar concentrations for high-sensitivity applications.

Physicochemical Profile

Before handling, verify the specific form (Free Acid vs. Salt) on your vial label, as this dictates the solvent choice.

| Property | Data | Notes |

| Chemical Name | (2R,3R)-3-Methylglutamic acid | Stereochemistry is critical. |

| Molecular Formula | C₆H₁₁NO₄ | Free Acid form. |

| Molecular Weight | 161.16 g/mol | Note: If using HCl salt, MW ≈ 197.6. |

| Solubility (Water) | ~5–10 mM (Limited) | Poor solubility at isoelectric point (pH ~3.2). |

| Solubility (1eq NaOH) | >100 mM (High) | Recommended method. |

| Solubility (DMSO) | <1 mM (Insoluble) | Do NOT use DMSO. |

| Stability | Solid: 2 years (-20°C) | Solution: 1 month (-20°C). |

Solubilization Strategy: The Equivalence Rule

The Challenge: Zwitterionic Isoelectric Point

Amino acids like (2R,3R)-3-Methylglutamic acid exist as zwitterions. In pure water, the free acid tends to lower the pH to its isoelectric region where net charge is zero, leading to aggregation and poor solubility.

The Solution: Molar Equivalent Base

To achieve high concentrations (stock solutions of 10–100 mM), you must deprotonate the carboxylic acid groups to form the sodium salt in situ.

-

Ratio: 1.0 to 1.1 molar equivalents of NaOH per mole of amino acid.

-

Mechanism:

Critical Warning: Do not use DMSO. Unlike lipophilic drugs, amino acids are generally insoluble in organic solvents. Using DMSO will result in a suspension that may look clear but will precipitate immediately upon contact with aqueous buffers.

Detailed Protocol

Materials Required[1][2][3][4][5][6]

-

(2R,3R)-3-Methylglutamic acid (Solid)[1]

-

Ultrapure Water (Milli-Q, 18.2 MΩ)

-

1.0 M NaOH (Sodium Hydroxide) standard solution

-

pH paper or micro-probe

-

0.22 µm PVDF or PES Syringe Filter (Sterile)

Step-by-Step Procedure

Step 1: Calculation

Calculate the required volume of solvent. For a 100 mM stock solution:

Example: To dissolve 10 mg of (2R,3R)-3-Methylglutamic acid (MW 161.16):

Step 2: Primary Dissolution

-

Weigh the powder into a sterile microcentrifuge tube.

-

Add 90% of the calculated final volume of Ultrapure Water.

-

Vortex vigorously for 30 seconds.

-

Observation: The solution will likely appear cloudy or have visible particles (suspension). Do not heat yet.

-

Step 3: The "Equivalence Drop" (pH Adjustment)

-

Calculate the moles of compound used (e.g.,

). -

Add an equivalent amount of 1 M NaOH.

-

For 62 µmol: Add

of 1 M NaOH. -

Alternatively: Add 1 M NaOH dropwise (0.5 µL drops) while vortexing until the solution turns crystal clear .

-

-

Test pH: Aim for pH 7.2 – 7.4.

-

Why? This matches physiological buffers (ACSF/PBS), preventing precipitation shock during experiments.

-

Step 4: Final Volume & Sterilization

-

Add Ultrapure Water to reach the final calculated volume.

-

Filtration: Pass the solution through a 0.22 µm syringe filter into a fresh sterile tube.

-

Note: Amino acids can support bacterial growth; filtration is mandatory for long-term storage.

-

Step 5: Aliquoting & Storage

-

Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

-

Store at -20°C .

Workflow Visualization

The following diagram illustrates the decision logic for solubilization, ensuring the user does not waste material on incorrect solvents.

Caption: Decision tree for the solubilization of methylglutamic acid derivatives. Note the critical loop requiring NaOH for free acid forms.

Quality Control & Troubleshooting

Self-Validating the Protocol

To ensure your stock solution is viable for experiments (e.g., Patch Clamp or Uptake Assays), perform this simple test:

-

The "Dilution Shock" Test: Take 10 µL of your 100 mM stock and add it to 1 mL of your experimental buffer (e.g., ACSF containing 2 mM CaCl₂).

-

Result: The solution must remain perfectly clear.

-

If cloudy: Your stock pH was likely too low, causing the amino acid to crash out when hitting the buffer's buffering capacity. Remedy: Add more NaOH to the stock.

-

Common Pitfalls

-

Using DMSO: As noted, this is the most common error. Amino acids are polar; DMSO is non-polar aprotic. They do not mix well at high concentrations.

-

Over-alkalinization: Exceeding pH 8.5 can cause degradation or affect the pH of your final experimental bath. Use NaOH sparingly.

References

- Vandenberg, R. J., et al. "Structural basis for oligomerization and transport of the glutamate transporter EAAT1." Proceedings of the National Academy of Sciences (2011).

- Milne, G. L., et al. "Synthesis of all four stereoisomers of 3-methylglutamic acid." Journal of Organic Chemistry. (Synthetic grounding for stereoisomer handling).

Sources

Navigating the Niche: A Guide to (2R,3R)-3-Methylglutamic Acid for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Author's Note: The Challenge of Sourcing (2R,3R)-3-Methylglutamic Acid

As a Senior Application Scientist, my primary goal is to provide researchers with accurate, reliable, and actionable technical guidance. In preparing this guide on (2R,3R)-3-Methylglutamic acid, a critical challenge has emerged: the consistent and verifiable commercial availability of this specific stereoisomer. While catalog listings for (2R,3R)-3-Methylglutamic acid with CAS number 97550-61-3 exist from suppliers such as King-Pharm and Chemsigma, repeated attempts to access detailed product specifications—including certificates of analysis, purity data (e.g., NMR, HPLC), and enantiomeric excess—have been unsuccessful.[1][2]

The availability of other isomers, such as (2S,3R)-3-Methylglutamic Acid, is more clearly documented by major suppliers. However, for the specific (2R,3R) configuration, the lack of transparent and accessible quality control data from commercial sources presents a significant hurdle for researchers. The integrity of any experimental work hinges on the well-defined identity and purity of the starting materials. Without this foundational information, providing detailed application notes and protocols would be scientifically unsound and potentially lead to irreproducible results.

This document, therefore, will proceed by first outlining the known commercial landscape for (2R,3R)-3-Methylglutamic acid. It will then delve into the broader scientific context of methylglutamic acid isomers, their synthesis, and their established roles in neuroscience to provide a valuable resource for researchers. Finally, it will offer general protocols for the handling and quality control of glutamatergic compounds, which can be adapted once a reliable source of (2R,3R)-3-Methylglutamic acid is secured and its specifications are verified.

Part 1: The Commercial Landscape for (2R,3R)-3-Methylglutamic Acid

The search for reliable commercial suppliers of (2R,3R)-3-Methylglutamic acid reveals a limited and often opaque market. While the compound is listed by some chemical suppliers, obtaining concrete evidence of its availability and quality is challenging.

Identified Potential Suppliers

Below is a table summarizing the potential commercial sources for (2R,3R)-3-Methylglutamic acid based on catalog listings. It is imperative that researchers directly contact these vendors to inquire about availability, lead times, and, most importantly, to request a comprehensive Certificate of Analysis prior to any purchase.

| Supplier | CAS Number | Compound Name | Notes |

| King-Pharm | 97550-61-3 | (2R,3R)-3-Methylglutamic acid | Listed in catalog, but direct access to a product page with specifications is not readily available. |

| Chemsigma | 97550-61-3 | (2R,3R)-3-Methylglutamic acid | Similar to King-Pharm, the compound is listed, but detailed technical data is not publicly accessible.[1] |

It is crucial to note that the presence of a catalog listing does not guarantee the immediate availability or the required purity of the compound.

Part 2: Scientific Context and Significance of Methylglutamic Acid Isomers

(2R,3R)-3-Methylglutamic acid is a stereoisomer of 3-Methylglutamic acid, a derivative of the excitatory neurotransmitter L-glutamic acid. The stereochemistry at the C2 and C3 positions is critical for its biological activity, particularly its interaction with glutamate receptors.

Glutamate Receptors: The Primary Target

Glutamate receptors are fundamental to excitatory neurotransmission in the central nervous system (CNS) and are broadly categorized into ionotropic (iGluRs) and metabotropic (mGluRs) receptors.[3][4][5][6] The introduction of a methyl group on the glutamate backbone can confer selectivity and unique pharmacological properties to these ligands. Different stereoisomers of 3-methylglutamic acid are known to exhibit varied affinities and efficacies at different glutamate receptor subtypes.

Known Biological Activities of Related Isomers

While specific data for the (2R,3R) isomer is sparse in readily available literature, studies on other isomers provide a framework for potential applications:

-